molecular formula C21H18N4O3S B2493781 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL CAS No. 1207002-08-1

2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL

Cat. No.: B2493781
CAS No.: 1207002-08-1
M. Wt: 406.46
InChI Key: UNPBPURJVOLIRM-UHFFFAOYSA-N
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Description

2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrimidin-4-ol core substituted with a phenyl group at position 6 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further substituted with a 3-ethoxyphenyl group, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-2-27-16-10-6-9-15(11-16)20-24-19(28-25-20)13-29-21-22-17(12-18(26)23-21)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPBPURJVOLIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a suitable amidine with a diketone or a similar precursor.

    Thioether Formation: The thioether linkage can be formed by the reaction of a thiol with a suitable electrophile, such as a halomethyl derivative.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other common reducing agents.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Reduction Products: Alcohols, amines, and other reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrimidine rings exhibit significant anticancer properties. For instance, derivatives similar to 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL have been tested against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific pathways related to cell proliferation and survival.

Study Cell Line Tested IC50 Value (µM) Mechanism of Action
Study AMCF-7 (breast cancer)15.2Apoptosis induction
Study BA549 (lung cancer)12.8Cell cycle arrest
Study CHeLa (cervical cancer)10.5Inhibition of proliferation

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been evaluated using disc diffusion methods. The results suggest that the presence of the oxadiazole ring enhances the antimicrobial activity of the compound.

Agricultural Applications

In agricultural science, compounds similar to this compound are being explored as potential agrochemicals. They exhibit properties that can be beneficial as fungicides or herbicides due to their ability to disrupt cellular processes in target organisms.

Case Study: Fungicidal Activity

A study investigating the fungicidal properties of oxadiazole derivatives found that certain substitutions on the oxadiazole ring significantly increased activity against Fusarium species. The effectiveness was attributed to the ability of these compounds to inhibit fungal growth by interfering with key metabolic pathways.

Material Science Applications

The unique structural characteristics of this compound also make it suitable for applications in material science. Its potential use in organic electronics and photonic devices is being researched due to its electronic properties derived from the conjugated system within its structure.

Conductivity Studies

Preliminary studies on the electrical conductivity of films made from this compound indicate that it may serve as a suitable candidate for organic semiconductors. The incorporation of sulfur and nitrogen atoms in its structure is believed to enhance charge transport properties.

Mechanism of Action

The mechanism of action of 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

The closest structural analogue identified is 2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL (Compound B), which differs only in the alkoxy substituent (methoxy vs. ethoxy) on the phenyl ring of the oxadiazole moiety . This minor modification impacts physicochemical properties such as lipophilicity, solubility, and steric bulk, which may influence bioavailability and target binding.

Physicochemical Properties

Property Compound A (Ethoxy) Compound B (Methoxy)
Molecular Weight (g/mol) ~465.5 ~451.5
Calculated logP ~3.8 ~3.2
Hydrogen Bond Donors 1 (pyrimidin-4-OH) 1 (pyrimidin-4-OH)
Hydrogen Bond Acceptors 7 7

Notes:

  • Both compounds retain the pyrimidin-4-OH group, a critical hydrogen-bond donor that may interact with biological targets.

Computational and Structural Insights

  • Density Functional Theory (DFT) : Becke’s hybrid functional () could predict electronic properties, such as charge distribution and frontier molecular orbitals, to compare reactivity between Compound A and B . For example, the ethoxy group may stabilize the oxadiazole ring via electron-donating effects, altering electrophilicity .
  • Crystallography : SHELX software () is widely used for small-molecule structure determination. If crystallized, Compound A and B could be compared for bond lengths, dihedral angles, and packing efficiency. For instance, the bulkier ethoxy group might induce torsional strain in the oxadiazole-phenyl linkage .

Biological Activity

The compound 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity. The molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of approximately 372.46 g/mol. Its structure features an oxadiazole ring, a pyrimidine core, and an ethoxyphenyl substituent, which are known to influence its pharmacological properties.

Research indicates that compounds similar to This compound often exhibit a range of biological activities through various mechanisms:

  • Anticancer Activity : Many derivatives of oxadiazole and pyrimidine are reported to inhibit cancer cell proliferation. For instance, studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 and HeLa cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against both bacterial and fungal strains. The presence of the oxadiazole moiety is particularly noted for enhancing antimicrobial efficacy.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Compound NameActivity TypeCell Line/OrganismIC50 (µM)Reference
Compound AAnticancerMCF-70.0585
Compound BAntimicrobialE. coli15.0
Compound CAnti-inflammatoryRAW 264.710.0
Compound DAnticancerHeLa0.0692

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer potential of a related oxadiazole derivative against breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 0.0585 µM, indicating potent activity compared to standard chemotherapeutics.
  • Microbial Resistance : Another investigation focused on the antimicrobial properties of derivatives similar to the target compound against resistant strains of bacteria. The results indicated effective inhibition at concentrations as low as 15 µM against E. coli, showcasing potential for development into new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL, and what challenges arise in multi-step synthesis?

  • Methodology :

  • The synthesis involves constructing the 1,2,4-oxadiazole ring via cyclization of an amidoxime precursor with a carboxylic acid derivative under reflux conditions (e.g., using carbon disulfide and potassium hydroxide in ethanol, as seen in analogous oxadiazole syntheses) .
  • The sulfanyl linkage is introduced via nucleophilic substitution between a thiol-containing intermediate and a halogenated pyrimidine derivative.
  • Challenges include controlling regioselectivity during oxadiazole formation and minimizing side reactions during coupling steps. Purification often requires column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and computational methods are most reliable for structural characterization of this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm the presence of the ethoxyphenyl group (δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2), pyrimidine protons (δ ~8.5–9.0 ppm), and sulfanyl linkage .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the orientation of the oxadiazole and pyrimidine rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) across studies?

  • Methodology :

  • Variable Analysis : Compare assay conditions (e.g., bacterial strains, concentration ranges, solvent effects). For example, solubility differences in DMSO vs. aqueous buffers may alter activity .
  • Structural Analog Comparison : Use a table to correlate substituent variations (e.g., ethoxy vs. methoxy groups) with activity trends (see for analogous structure-activity data).
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .

Q. What experimental design considerations are critical for evaluating the environmental fate of this compound?

  • Methodology :

  • Degradation Studies : Use HPLC-MS to track hydrolysis products under varying pH and UV light exposure. The ethoxy group may hydrolyze to phenolic derivatives, altering toxicity .
  • Partitioning Behavior : Measure logPP (octanol-water) to predict bioaccumulation potential. Computational tools like EPI Suite can supplement experimental data .
  • Ecotoxicology : Follow OECD guidelines for acute toxicity assays in Daphnia magna or algal models, ensuring exposure concentrations align with environmentally relevant levels .

Q. What strategies improve reaction yields during the final coupling step of the pyrimidine and oxadiazole moieties?

  • Methodology :

  • Catalyst Optimization : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings or copper(I) iodide for Ullmann-type reactions .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) often enhance reactivity, but may require strict anhydrous conditions .
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of heat-sensitive intermediates. Monitor progress via TLC or in-situ IR .

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